molecular formula C19H23N3O2S B4564799 2-{[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]thio}-4-(methoxymethyl)-6-methylnicotinonitrile

2-{[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]thio}-4-(methoxymethyl)-6-methylnicotinonitrile

Cat. No.: B4564799
M. Wt: 357.5 g/mol
InChI Key: YLNVMKZDHQRFQN-UHFFFAOYSA-N
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Description

2-{[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]thio}-4-(methoxymethyl)-6-methylnicotinonitrile is a useful research compound. Its molecular formula is C19H23N3O2S and its molecular weight is 357.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.15109816 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

Research involving compounds with similar structures to the one often focuses on synthetic methodologies and chemical transformations . For example, the study of transformations of dimethyl acetone-1,3-dicarboxylate into various thiazole carboxylates showcases innovative approaches to synthesize complex heterocyclic systems, which are crucial in medicinal chemistry and materials science (Žugelj et al., 2009). Similarly, research on the synthesis of non-nucleoside analogs of toyocamycin highlights the exploration of substituent effects on antiviral activity, underlining the significance of chemical modifications in drug development (Renau et al., 1996).

Biological Activity and Applications

Another key area of interest is the investigation of biological activities of pyrrole and nicotinonitrile derivatives. Studies on new pyrrole alkaloids from Lycium chinense and their stereochemistry reveal the potential of these compounds in pharmaceutical sciences, highlighting the intricate relationship between molecular structure and biological function (Youn et al., 2013). The antimicrobial activities of thiazoles and their fused derivatives further exemplify the therapeutic potential of heterocyclic compounds, suggesting their applicability in developing new antimicrobial agents (Wardkhan et al., 2008).

Materials Science and Electrochemical Applications

In materials science, the electrochromic properties of dithienylpyrroles-based polymers, related to the structural elements of the compound , demonstrate the relevance of such molecules in fabricating high-contrast electrochromic devices (Su et al., 2017). This research area is vital for the development of smart materials and applications in display technologies.

Properties

IUPAC Name

2-[2-(1-ethyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]sulfanyl-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-6-22-13(3)8-16(14(22)4)18(23)11-25-19-17(9-20)15(10-24-5)7-12(2)21-19/h7-8H,6,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNVMKZDHQRFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C1C)C(=O)CSC2=NC(=CC(=C2C#N)COC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]thio}-4-(methoxymethyl)-6-methylnicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-{[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]thio}-4-(methoxymethyl)-6-methylnicotinonitrile
Reactant of Route 3
Reactant of Route 3
2-{[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]thio}-4-(methoxymethyl)-6-methylnicotinonitrile
Reactant of Route 4
Reactant of Route 4
2-{[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]thio}-4-(methoxymethyl)-6-methylnicotinonitrile
Reactant of Route 5
2-{[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]thio}-4-(methoxymethyl)-6-methylnicotinonitrile
Reactant of Route 6
2-{[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]thio}-4-(methoxymethyl)-6-methylnicotinonitrile

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